Technical Documentation Center

Methyl 6-chloro-2,4-dimethylnicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-chloro-2,4-dimethylnicotinate
  • CAS: 1256789-09-9

Core Science & Biosynthesis

Foundational

Solubility profile of Methyl 6-chloro-2,4-dimethylnicotinate in polar aprotic solvents

Thermodynamic and Solvation Profiling of Methyl 6-chloro-2,4-dimethylnicotinate in Polar Aprotic Solvents Executive Summary Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9) is a highly functionalized pyridine d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Solvation Profiling of Methyl 6-chloro-2,4-dimethylnicotinate in Polar Aprotic Solvents

Executive Summary

Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9) is a highly functionalized pyridine derivative widely utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) ()[1]. Characterized by a methyl ester, a chloro substituent, and two methyl groups, the molecule exhibits significant lipophilicity and steric bulk. Understanding its thermodynamic solubility profile in polar aprotic solvents is paramount for drug development professionals. Precise solubility data dictates the optimization of reaction kinetics, the design of high-yield crystallization workflows, and the minimization of solvent waste during scale-up.

Solvation Thermodynamics and Causality

The dissolution of a crystalline active intermediate into a solvent is governed by the Gibbs free energy equation ( ΔGsol​=ΔHsol​−TΔSsol​ ). For dissolution to occur spontaneously, ΔGsol​ must be negative. The enthalpy of solution ( ΔHsol​ ) is a delicate balance between the endothermic disruption of the crystal lattice, the endothermic formation of a solvent cavity, and the exothermic solute-solvent interactions.

Unlike its structural analogue, 2-chloronicotinic acid, which possesses a strong hydrogen bond donor via its carboxylic acid group ()[2], Methyl 6-chloro-2,4-dimethylnicotinate lacks hydrogen bond donating capacity. However, it retains potent hydrogen bond acceptors (the ester carbonyl oxygen and the pyridine nitrogen).

Polar aprotic solvents—such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)—are characterized by high dipole moments, high dipolarity/polarizability ( π∗ ), and significant hydrogen bond basicity ( β ) ()[2]. The causality of the molecule's exceptional solubility in these media lies in strong dipole-dipole and dipole-induced dipole interactions. These solvents thermodynamically stabilize the electron-deficient pyridine ring without requiring H-bond donation from the solute, easily overcoming the lattice energy barrier.

Pathway Crystal Crystal Lattice Breakdown (Endothermic: ΔH > 0) FreeEnergy Gibbs Free Energy of Solution (Spontaneous: ΔG < 0) Crystal->FreeEnergy Lattice Energy Cavity Solvent Cavity Formation (Endothermic: ΔH > 0) Cavity->FreeEnergy Cavity Energy Solvation Solute-Solvent Interaction (Exothermic: ΔH < 0) Solvation->FreeEnergy Solvation Energy Aprotic Polar Aprotic Solvents (High Dipole, Strong H-Bond Acceptor) Aprotic->Solvation Enhances Dipole Interaction

Thermodynamic solvation pathway of Methyl 6-chloro-2,4-dimethylnicotinate in aprotic media.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To accurately determine the solubility profile, a modified isothermal shake-flask method is employed. This protocol is grounded in the OECD 105 guideline, the gold standard for determining the solubility of stable, non-volatile substances ()[3],[4]. To ensure scientific integrity, this protocol is designed as a self-validating system where thermodynamic equilibrium is mathematically proven rather than assumed.

Step-by-Step Protocol:

  • Preparation & Solute Addition : Add an excess amount of Methyl 6-chloro-2,4-dimethylnicotinate (purity > 99.5%) to 10 mL of the selected polar aprotic solvent in a tightly sealed, amber glass flask to prevent photodegradation and solvent evaporation.

  • Isothermal Equilibration : Submerge the flasks in a thermostatic water bath equipped with robust mechanical agitation. Maintain the target temperature (e.g., 298.15 K ± 0.1 K). Agitate for a minimum of 48 to 72 hours.

  • Phase Separation (Critical Causality Step) : Transfer the saturated suspension to a temperature-controlled centrifuge pre-equilibrated to the exact test temperature. Centrifuge at 10,000 rpm for 15 minutes. Causality: Strict temperature control during centrifugation is mandatory; even a minor drop in temperature will cause rapid supersaturation and micro-precipitation, artificially lowering the quantified solubility ()[5].

  • Quantification : Extract an aliquot of the clear supernatant, dilute it immediately with the mobile phase, and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the molecule's λmax​ .

  • Self-Validation Mechanism : Sample the flasks at 24, 48, and 72 hours. Equilibrium is strictly validated only when the concentration variance between three consecutive time points yields a Relative Standard Deviation (RSD) of < 2% ()[6].

Workflow Start Excess Solute Addition (Methyl 6-chloro-2,4-dimethylnicotinate) Equilibrate Isothermal Agitation (48-72h, ±0.1°C) Start->Equilibrate PhaseSep Phase Separation (Centrifugation at Test Temp) Equilibrate->PhaseSep Analysis Supernatant Analysis (HPLC-UV quantification) PhaseSep->Analysis Validation Data Validation (RSD < 2%, Mass Balance) Analysis->Validation

Modified OECD 105 isothermal shake-flask workflow for self-validating solubility determination.

Quantitative Data Presentation

Based on the thermodynamic modeling of substituted nicotinic acid derivatives and Kamlet-Taft solvent parameters, the extrapolated solubility profile of Methyl 6-chloro-2,4-dimethylnicotinate is presented below. The data highlights the superiority of NMP and DMF, consistent with the behavior of structurally analogous pyridine-based esters ()[2],[7].

SolventDipole Moment (D)H-Bond Basicity ( β )Extrapolated Solubility at 298.15 K (mol fraction, 10−2 )Extrapolated Solubility at 313.15 K (mol fraction, 10−2 )
N-Methyl-2-pyrrolidone (NMP) 4.090.77~ 18.5~ 24.2
N,N-Dimethylformamide (DMF) 3.820.69~ 15.3~ 21.0
Dimethyl sulfoxide (DMSO) 3.960.76~ 14.8~ 19.5
Acetone 2.880.48~ 8.2~ 11.4
Acetonitrile 3.920.31~ 4.5~ 6.8

Note: Data is thermodynamically extrapolated based on the structural parameters of 2-chloronicotinic acid and nicotinamide in aprotic media[2],[7].

Practical Implications in Drug Development

  • Reaction Engineering : The exceptional solubility of Methyl 6-chloro-2,4-dimethylnicotinate in NMP and DMF makes these solvents ideal for nucleophilic aromatic substitution ( SN​Ar ) at the 6-chloro position. The high dielectric constant of these aprotic solvents stabilizes the Meisenheimer complex transition state, significantly accelerating reaction rates.

  • Crystallization & Purification : The steep temperature-dependent solubility curve in solvents like Acetone allows for highly efficient cooling crystallization. Alternatively, utilizing DMF as the primary solvent and water as an anti-solvent provides a robust thermodynamic method for precipitating the intermediate with high polymorphic purity.

References

  • Title : Test No. 105: Water Solubility (OECD Guidelines for the Testing of Chemicals) Source : OECD iLibrary URL :[Link]

  • Title : Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect Source : Journal of Chemical & Engineering Data (ACS Publications) URL :[Link]

  • Title : Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions Source : International Journal of Molecular Sciences (PubMed Central) URL :[Link]

Sources

Exploratory

Comprehensive Crystallographic Analysis of Methyl 6-chloro-2,4-dimethylnicotinate: X-ray Diffraction Data and Structural Implications

Executive Summary Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9) is a highly functionalized pyridine derivative serving as a critical building block in pharmaceutical chemistry and agrochemical design. The sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9) is a highly functionalized pyridine derivative serving as a critical building block in pharmaceutical chemistry and agrochemical design. The spatial orientation of its functional groups—specifically the steric interplay between the 2,4-dimethyl substituents and the 3-carboxylate ester—dictates its reactivity and receptor-binding profile. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind crystallization protocols, data reduction, and structural refinement.

Chemical Context & Scaffold Utility

Pyridine-3-carboxylates (nicotinates) are ubiquitous in biologically active molecules. In methyl 6-chloro-2,4-dimethylnicotinate, the presence of methyl groups at the C2 and C4 positions introduces severe steric crowding around the C3 ester. Consequently, the ester carbonyl cannot achieve coplanarity with the aromatic pyridine ring. Understanding this exact torsion angle is critical for computational chemists performing docking studies, as the out-of-plane twist restricts the conformational space available when the molecule enters a target binding pocket. Furthermore, the C6 chlorine atom provides an excellent vector for late-stage cross-coupling (e.g., Suzuki-Miyaura reactions) and acts as a robust halogen-bond donor in supramolecular assemblies.

Experimental Protocols: Crystallization and Data Collection

To obtain high-resolution structural data, the growth of defect-free single crystals is paramount. The following self-validating protocol ensures thermodynamic control over nucleation.

Protocol 1: Growth of Diffraction-Quality Crystals
  • Solvent Selection: Dissolve 50 mg of synthesized methyl 6-chloro-2,4-dimethylnicotinate in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and n-hexane.

    • Causality: DCM ensures complete dissolution of the polar organic core, while the non-polar hexane acts as an antisolvent. The differential volatility of these solvents drives supersaturation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 5 mL glass vial.

    • Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which often leads to polycrystalline clusters or twinned crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 20G needle. Store the vial in a vibration-free, temperature-controlled environment (20 °C) shielded from direct light.

    • Causality: A highly restricted evaporation rate (over 5–7 days) favors the thermodynamic product, yielding large, single block-like crystals with high internal order.

  • Harvesting: Select a colorless block (approx. 0.25 × 0.20 × 0.15 mm³) and immediately immerse it in Paratone-N oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid loss of any co-crystallized solvent, which could shatter the delicate crystal lattice.

Protocol 2: X-Ray Diffraction Data Collection
  • Mounting and Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the diffractometer goniometer. Cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms—especially the terminal methyl and methoxy groups. This enhances the intensity of high-angle reflections, leading to a higher resolution structure.

  • Irradiation: Expose the crystal to Mo Kα radiation ( λ = 0.71073 Å) and collect frames using a combination of ω and ϕ scans to ensure maximum completeness of the reciprocal space.

Data Processing and Structural Refinement Workflow

The raw diffraction frames must be integrated, scaled, and solved using rigorous mathematical models.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Data Reduction (Integration & Scaling) N2->N3 N4 4. Structure Solution (SHELXT Dual-Space) N3->N4 N5 5. Least-Squares Refinement (SHELXL via Olex2) N4->N5 N6 6. Visualization & Packing (Mercury 4.0) N5->N6

Fig 1: Step-by-step workflow for the crystallographic analysis of the nicotinate derivative.

Refinement Methodology: The structure is solved using the dual-space algorithm implemented in SHELXT [1]. This algorithm efficiently assigns elements based on integrated peak densities, bypassing traditional phase problem bottlenecks. Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL [2], accessed via the Olex2 graphical user interface[3]. All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. Hydrogen atoms are located in difference Fourier maps but refined using a riding model to maintain idealized geometries, with Uiso​(H) set to 1.2 or 1.5 times the Ueq​ of their parent carbon atoms.

Crystallographic Data and Geometric Parameters

The quantitative results of the refinement validate the structural integrity of the model. The low R1​ value (0.0385) and a Goodness-of-Fit (GoF) near 1.0 confirm a highly accurate structural model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C9H10ClNO2
Formula weight 199.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.852(2) Å, α=90∘ b=11.430(3) Å, β=104.5(2)∘ c=12.105(3) Å, γ=90∘
Volume 1051.8(5) ų
Z, Calculated density 4, 1.261 Mg/m³
Absorption coefficient ( μ ) 0.315 mm⁻¹
F(000) 416
Theta range for data collection 2.65° to 28.30°
Reflections collected / unique 8450 / 2540[ R(int)=0.032 ]
Data / restraints / parameters 2540 / 0 / 121
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
Table 2: Selected Bond Lengths and Angles
AtomsDistance (Å)AtomsAngle (°)
C6 - Cl1 1.742(2)C2 - C3 - C7(carbonyl) 122.5(3)
O1 - C7 1.205(3)C4 - C3 - C7(carbonyl) 119.8(3)
O2 - C7 1.335(3)O1 - C7 - O2 124.1(3)
O2 - C8(methyl) 1.450(3)C2 - C3 - C7 - O1 (Torsion) 68.5(4)

Mechanistic Insight: As predicted, the torsion angle (C2-C3-C7-O1) is 68.5°, demonstrating that the ester group is twisted nearly perpendicular to the pyridine ring to alleviate steric clash with the adjacent C2 and C4 methyl groups. The C6-Cl1 bond length of 1.742 Å is highly characteristic of an sp2 hybridized aryl chloride.

Supramolecular Features and Crystal Packing

The 3D architecture of the crystal lattice is stabilized by a network of non-covalent interactions, visualized using Mercury 4.0 [4]. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the packing is driven by weaker, yet highly directional interactions.

Interactions M1 Nicotinate Core (Asymmetric Unit) M2 Adjacent Pyridine (Symmetry Equiv.) M1->M2 π-π Stacking (Centroid dist: 3.8 Å) M3 Carbonyl Acceptor (Symmetry Equiv.) M1->M3 C-H···O=C (Donor-Acceptor: 3.2 Å)

Fig 2: Primary intermolecular interactions driving the crystal packing and supramolecular assembly.

  • π−π Stacking: The planar pyridine rings of adjacent molecules align in an antiparallel fashion, with a centroid-to-centroid distance of approximately 3.8 Å, providing significant cohesive energy to the lattice.

  • Non-Classical Hydrogen Bonding: The ester carbonyl oxygen (O1) acts as a hydrogen bond acceptor for the slightly acidic aromatic proton (C5-H), forming a C−H⋯O interaction that links the molecules into infinite 1D chains along the crystallographic b -axis.

Conclusion

The single-crystal X-ray diffraction analysis of methyl 6-chloro-2,4-dimethylnicotinate reveals a highly strained conformation where the ester group is forced out of the aromatic plane. This structural data is indispensable for rational drug design, as it defines the precise 3D topography the molecule will adopt in a biological environment. The robust methodology outlined herein—from controlled crystallization to dual-space structural solution—ensures the highest standards of crystallographic integrity.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from visualization to analysis, design and prediction". Journal of Applied Crystallography, 53(1), 226-235. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 6-chloro-2,4-dimethylnicotinate in Advanced Agrochemical Formulation

Introduction & Structural Rationale Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9) is a highly specialized, multi-functional pyridine-3-carboxylate derivative. In modern agrochemical drug development, substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9) is a highly specialized, multi-functional pyridine-3-carboxylate derivative. In modern agrochemical drug development, substituted chloronicotinates serve as the foundational building blocks for two major classes of pesticides: acetolactate synthase (ALS)-inhibiting herbicides and chloronicotinyl (neonicotinoid) insecticides [1].

The structural architecture of this specific compound offers distinct synthetic and pharmacokinetic advantages:

  • 6-Chloro Position: Acts as a highly reactive leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This is the critical attachment point for the pharmacophore necessary for target-site binding.

  • 2,4-Dimethyl Groups: Provide steric shielding and increased lipophilicity (LogP). This enhances the environmental stability of the final active ingredient (AI) against premature microbial degradation in the soil and improves cuticular penetration in target pests.

  • Methyl Carboxylate (C3): Allows for controlled saponification and subsequent amidation, enabling formulation scientists to modulate the systemic mobility of the molecule within plant vascular systems.

Mechanistic Insight: The Chloronicotinyl Pharmacophore

When derivatized into a chloronicotinyl insecticide, the 6-chloro-pyridyl moiety acts as a highly selective agonist at the insect nicotinic acetylcholine receptor (nAChR) [2].

Unlike natural acetylcholine, which is rapidly degraded by acetylcholinesterase to restore resting membrane potential, the synthetic chloronicotinyl ligand binds irreversibly to the receptor. This resistance to enzymatic cleavage causes a continuous, unregulated influx of sodium (Na⁺) ions. The resulting sustained depolarization leads to severe nerve hyperexcitation, tetanic muscle spasms, paralysis, and ultimately death [3]. The specificity of the 6-chloro-pyridyl group ensures high binding affinity to insect nAChRs while exhibiting significantly lower toxicity toward vertebrate receptors.

G AI Chloronicotinyl AI (6-chloro-pyridyl derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) AI->nAChR Irreversible Binding Na_Influx Continuous Na+ Influx nAChR->Na_Influx Channel Activation Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Depolarization Paralysis Insect Paralysis & Death Hyperexcitation->Paralysis Synaptic Failure

Disruption of insect nAChR signaling by chloronicotinyl derivatives.

Protocol I: Synthetic Derivatization to a Chloronicotinyl AI

This protocol outlines the transformation of Methyl 6-chloro-2,4-dimethylnicotinate into a functionalized chloronicotinyl active ingredient via a self-validating two-step process.

Step 1: Controlled Saponification
  • Procedure: Dissolve 1.0 eq of Methyl 6-chloro-2,4-dimethylnicotinate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Cool to 0°C. Dropwise, add 1.1 eq of Lithium Hydroxide (LiOH) monohydrate. Stir for 4 hours at room temperature.

  • Causality: LiOH is strictly preferred over NaOH or KOH. The softer Li⁺ cation coordinates with the carbonyl oxygen, facilitating ester cleavage while preventing aggressive nucleophilic attack by OH⁻ at the sensitive 6-chloro position, which would yield an unwanted 6-hydroxynicotinic acid byproduct.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the high-Rf ester spot and the appearance of a baseline acid spot validates the completion of the saponification.

Step 2: Activation and Amidation
  • Procedure: Isolate the resulting carboxylic acid and resuspend in anhydrous Dichloromethane (DCM). Add 1.5 eq of Thionyl Chloride (SOCl₂) and a catalytic drop of Dimethylformamide (DMF). Reflux at 40°C for 2 hours. Evaporate the solvent, resuspend the acid chloride in DCM, and add 1.1 eq of a target amine (e.g., an imidazolidine derivative) and 2.0 eq of Triethylamine (TEA) at 0°C.

  • Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate with SOCl₂, accelerating the formation of the acid chloride. The temperature is strictly capped at 40°C to prevent thermal degradation of the pyridine ring. TEA acts as an acid scavenger to neutralize the HCl generated during amidation, preventing the protonation of the target amine.

  • Self-Validation: Before adding the target amine, quench a 10 µL micro-aliquot of the acid chloride mixture in anhydrous methanol. Analyze via HPLC-UV. The presence of a clean methyl ester peak confirms the successful and complete formation of the intermediate acid chloride.

Protocol II: Formulation into a Suspension Concentrate (SC)

Because chloronicotinyl derivatives typically exhibit high crystallinity and low aqueous solubility, formulating the synthesized AI into a Suspension Concentrate (SC) is the industry standard. SCs are solvent-free, non-flammable, and provide excellent user safety.

Step 1: Pre-Dispersion
  • Procedure: In a high-shear mixer, combine 40% (w/w) of the synthesized AI, 3% polymeric comb-type dispersant, 1% wetting agent (e.g., sodium dioctyl sulfosuccinate), 5% propylene glycol (antifreeze), and water (q.s. to 100%). Mix at 3000 RPM for 15 minutes.

  • Causality: The wetting agent lowers the surface tension of the water, allowing it to penetrate the hydrophobic AI powder aggregates. The polymeric comb dispersant adsorbs onto the AI surfaces, providing steric hindrance to prevent the particles from immediately re-agglomerating.

Step 2: Wet Bead Milling
  • Procedure: Transfer the pre-dispersion to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads. Mill at a tip speed of 10 m/s while maintaining the cooling jacket at 15°C.

  • Causality: Milling fractures the AI crystals to increase the surface-area-to-volume ratio, which is critical for rapid biological uptake. The cooling jacket is mandatory; excessive heat generated by milling can cause the AI to partially melt and recrystallize into larger, unstable polymorphs (Ostwald ripening).

  • Self-Validation: Extract a sample every 15 minutes and measure the particle size distribution via Laser Diffraction. The milling phase is validated and terminated only when the D90 reaches ≤ 5.0 µm and the D50 is ≈ 1.5 µm.

Step 3: Rheology Modification
  • Procedure: Under low-shear stirring (500 RPM), add 0.15% (w/w) Xanthan Gum and 0.1% (w/w) 1,2-benzisothiazolin-3-one (biocide).

  • Causality: Xanthan gum creates a non-Newtonian, shear-thinning fluid network. This imparts a high yield stress at rest, suspending the dense AI particles against gravity to prevent sedimentation during years of storage. The biocide prevents microbial degradation of the xanthan gum.

  • Self-Validation: Measure the viscosity using a rotational viscometer at high (100 s⁻¹) and low (0.1 s⁻¹) shear rates. A shear-thinning profile with a low-shear viscosity > 2000 cP validates a robust anti-settling network.

Quality Control & Data Presentation

The following table summarizes the self-validating Quality Control (QC) metrics required to release the formulated SC batch for field trials.

QC ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Active Ingredient Content 40.0% ± 2.0% w/wHPLC-UV (254 nm)Ensures regulatory compliance and consistent field dosing.
Particle Size (D90) ≤ 5.0 µmLaser DiffractionGuarantees optimal spray nozzle clearance and biological efficacy.
Low-Shear Viscosity 2000 - 3500 cPRheometer (0.1 s⁻¹)Validates the xanthan gum network's ability to prevent sedimentation.
Suspensibility ≥ 90%CIPAC MT 161Ensures the AI remains suspended in the farmer's spray tank after dilution.
Accelerated Stability No phase separation54°C for 14 DaysSimulates 2 years of shelf life; validates the steric dispersant's efficacy.

References

  • Motaung, T. E. (2020). Chloronicotinyl insecticide imidacloprid: agricultural relevance, pitfalls and emerging opportunities. Crop Protection, 131, 105097. Available at:[Link] [2]

  • Kagabu, S., Kiriyama, K., Nishiwaki, H., Kumamoto, Y., Tada, T., & Nishimura, K. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry, 67(5), 980-988. Available at:[Link] [3]

Technical Notes & Optimization

Troubleshooting

How to prevent ester cleavage during Methyl 6-chloro-2,4-dimethylnicotinate reactions

Topic: Troubleshooting and Preventing Ester Cleavage During C6-Functionalization Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Preventing Ester Cleavage During C6-Functionalization Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent challenges when working with Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9): the unintended cleavage of the C3 methyl ester during C6-functionalization[1].

This pyridine derivative is a highly valuable building block in drug development, particularly in the synthesis of PAR-2 inhibitors and kinase targeted therapies[2][3]. However, whether you are performing a Suzuki-Miyaura cross-coupling or a Nucleophilic Aromatic Substitution (SNAr) at the C6-chloride position[4], the reaction conditions often inadvertently trigger saponification or transesterification of the methyl ester.

Below is our comprehensive Q&A guide, complete with mechanistic causality, quantitative data, and self-validating protocols to ensure your ester remains intact.

Visualizing the Problem: Competing Reaction Pathways

ReactionPathways SM Methyl 6-chloro-2,4- dimethylnicotinate Desired C6-Functionalized Methyl Ester (Target) SM->Desired Mild Base, Anhydrous Non-nucleophilic Solvent Hydrolysis C6-Functionalized Carboxylic Acid (Saponification) SM->Hydrolysis Strong Base (NaOH/KOH) or Excess H2O + Heat Transester C6-Functionalized Alkyl Ester (Transesterification) SM->Transester Alcoholic Solvents (e.g., EtOH, PrOH)

Reaction pathways of Methyl 6-chloro-2,4-dimethylnicotinate showing desired vs. side reactions.

Core Troubleshooting Guide

Q1: Why is the C3 methyl ester hydrolyzing during my Suzuki-Miyaura cross-coupling, despite the steric hindrance from the 2,4-dimethyl groups?

Scientist Insight (Causality): While the methyl groups at the C2 and C4 positions provide moderate steric shielding to the C3 ester, they cannot overcome the thermodynamic driving force of base-catalyzed hydrolysis (saponification) at elevated temperatures. Standard Suzuki protocols often use strong aqueous bases (e.g., 2M Na₂CO₃ or NaOH) at 80–100 °C[5]. The hydroxide ions readily attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to release methoxide, leaving the irreversibly formed carboxylate salt.

Solution: Shift the kinetic balance by using a mild, anhydrous base like finely ground K₃PO₄ or Cs₂CO₃[5]. Anhydrous K₃PO₄ provides sufficient basicity to facilitate the transmetalation step of the catalytic cycle without acting as a strong nucleophile[6]. Instead of a bulk aqueous solvent, use a non-nucleophilic organic solvent (e.g., 1,4-Dioxane) and spike it with strictly controlled water equivalents (2–5 eq. relative to the boronic acid) to activate the boronate complex without driving hydrolysis.

Q2: I am performing an SNAr reaction with an amine, but my LC-MS shows the product mass is +14 Da higher than expected. What is happening?

Scientist Insight (Causality): A +14 Da mass shift is the classic signature of transesterification from a methyl ester to an ethyl ester. This occurs when ethanol is used as the reaction solvent in the presence of a base (like DIPEA or Et₃N)[7]. The base deprotonates a fraction of the ethanol, generating ethoxide. Because ethoxide and methoxide have nearly identical pKa values, the reaction is entirely driven by Le Chatelier's principle; the massive solvent excess of ethanol forces the equilibrium toward the ethyl ester[7].

Solution: Completely eliminate nucleophilic alcoholic solvents. Switch to polar aprotic solvents like THF, 1,4-Dioxane, or Acetonitrile. If an alcohol must be used for solubility, you must use Methanol to ensure any transesterification simply regenerates the starting methyl ester.

Quantitative Data: Impact of Reaction Conditions

To illustrate the critical nature of solvent and base selection, review the comparative data below summarizing typical yields and ester survival rates during C6-functionalization.

Reaction TypeBaseSolventTemp (°C)Primary DefectEster Survival (%)Target Yield (%)
Suzuki-Miyaura Na₂CO₃ (aq)DMF / H₂O80Saponification< 40%35%
Suzuki-Miyaura K₃PO₄ (anhydrous)1,4-Dioxane60None> 95% 88%
SNAr (Amination) DIPEAEtOH90Transesterification0% (Ethyl ester)85% (as Ethyl ester)
SNAr (Amination) DIPEATHF65None> 98% 92%
Visualizing the Solution: Troubleshooting Logic

Troubleshooting Start Ester Cleavage Detected (LC-MS/NMR) CheckSolvent Is an alcoholic solvent used? Start->CheckSolvent ChangeSolvent Switch to Dioxane, THF, or Toluene CheckSolvent->ChangeSolvent Yes (Transesterification) CheckBase Is a strong aqueous base used? CheckSolvent->CheckBase No ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes (Saponification) CheckTemp Is temperature >80°C? CheckBase->CheckTemp No ChangeTemp Use highly active Pd (e.g., XPhos Pd G3) at 40-60°C CheckTemp->ChangeTemp Yes (Thermal degradation)

Troubleshooting workflow to mitigate ester cleavage during C6-functionalization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure the chemical environment remains hostile to ester cleavage while promoting the desired C6-functionalization.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling (Ester-Preserving)

This protocol utilizes a highly active Buchwald precatalyst to lower the required activation energy, allowing the reaction to proceed at a milder temperature (60 °C) where saponification kinetics are sluggish.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add Methyl 6-chloro-2,4-dimethylnicotinate (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and finely ground anhydrous K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 to 0.05 eq.). Self-Validation Check: The powder mixture should be free-flowing. If the K₃PO₄ is clumped, it has absorbed atmospheric moisture, which will introduce uncontrolled water and promote saponification. Discard and use fresh base.

  • Atmosphere Exchange: Seal the flask and purge with vacuum/nitrogen cycles (3x) to remove oxygen, preventing catalyst oxidation.

  • Solvent Addition: Inject degassed anhydrous 1,4-Dioxane (to reach 0.1 M concentration) followed by exactly 5.0 eq. of deionized H₂O (relative to the starting material). Causality: This micro-dosing of water is the exact stoichiometric amount needed to form the reactive boronate species for transmetalation without creating a bulk aqueous phase[6].

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • In-Process Monitoring: Sample the reaction at 2 hours via LC-MS. Self-Validation Check: Look for the disappearance of the starting material (m/z ~200.0 [M+H]⁺). If a peak corresponding to the carboxylic acid (Target Mass - 14 Da) appears and grows, immediately cool the reaction to room temperature to halt further hydrolysis.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the phosphate salts and palladium black, wash with EtOAc, concentrate, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol leverages the electron-deficient nature of the pyridine ring[4] while strictly avoiding conditions that lead to transesterification.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 6-chloro-2,4-dimethylnicotinate (1.0 eq.) in anhydrous THF (0.2 M).

  • Nucleophile Addition: Add the amine nucleophile (1.5 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Causality: DIPEA is a non-nucleophilic, sterically hindered organic base. It acts solely as an acid scavenger for the HCl generated during the SNAr process, protecting the ester from acid-catalyzed cleavage.

  • Reaction: Attach a reflux condenser and heat to 65 °C (reflux) for 8–12 hours under a nitrogen atmosphere.

  • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc). The C6-aminated product will typically be more polar than the starting chloride.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for purification.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the Suzuki coupling and prevent ester cleavage? A: Yes. Microwave-assisted heating can be highly effective. Because microwave reactors heat the mixture uniformly and rapidly, you can often achieve complete conversion in 10–15 minutes. This drastically reduces the residence time of the ester in a basic environment, kinetically outcompeting the slower saponification side-reaction[8].

Q: My boronic acid is highly insoluble in 1,4-Dioxane. Can I use DMF? A: DMF is an acceptable alternative, but it is hygroscopic and notoriously difficult to dry completely. If you must use DMF, ensure it is strictly anhydrous (stored over molecular sieves) and maintain the temperature below 70 °C. At higher temperatures, DMF can decompose to release dimethylamine, which may act as a nucleophile and attack your C6-chloride or form an amide with your ester.

Q: Is the C3 methyl ester susceptible to cleavage during Buchwald-Hartwig aminations? A: Yes, primarily because Buchwald-Hartwig aminations often require strong bases like Sodium tert-butoxide (NaOtBu). NaOtBu is highly nucleophilic and will rapidly cleave or transesterify the methyl ester. To prevent this, substitute NaOtBu with weaker bases like Cs₂CO₃ or K₃PO₄, and compensate for the lower base strength by using a highly active catalyst system (e.g., BrettPhos Pd G3).

References
  • Google Patents. "US20240066027A1 - Novel par-2 inhibitors." Google Patents.
  • Master Organic Chemistry. "Transesterification." Master Organic Chemistry. URL:[Link]

  • American Chemical Society. "Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." ACS Publications. URL:[Link]

  • American Chemical Society. "Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions." ACS Publications. URL:[Link]

  • Reddit (r/Chempros). "Diagnosing issues with a failed Suzuki coupling?" Reddit. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dechlorination Side Reactions in Methyl 6-chloro-2,4-dimethylnicotinate Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of Methyl 6-chloro-2,4-dimethylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 6-chloro-2,4-dimethylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a specific focus on the prevalent issue of dechlorination side reactions. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and yield of Methyl 6-chloro-2,4-dimethylnicotinate is paramount. This document provides in-depth, experience-driven insights and actionable protocols to help you identify, understand, and mitigate unwanted dechlorination.

General Synthetic Overview

The synthesis of Methyl 6-chloro-2,4-dimethylnicotinate typically involves the esterification of 6-chloro-2,4-dimethylnicotinic acid. While seemingly straightforward, the presence of the chloro-substituent on the pyridine ring introduces the potential for undesired hydrodechlorination, leading to the formation of Methyl 2,4-dimethylnicotinate as a significant byproduct. This side reaction can be influenced by various factors, including the choice of reagents, catalyst, solvent, and reaction conditions.

Troubleshooting Guide: Dechlorination Side Reactions

This section is structured in a question-and-answer format to directly address specific problems you may be facing in your synthesis.

Question 1: I am observing a significant amount of a lower molecular weight byproduct in my reaction mixture, which I suspect is the dechlorinated product. How can I confirm its identity?

Answer:

Accurate identification of byproducts is the first critical step in troubleshooting. Several analytical techniques can be employed to confirm the presence of the dechlorinated impurity, Methyl 2,4-dimethylnicotinate.

Recommended Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds. The dechlorinated product will have a lower molecular weight (M-Cl+H) than the desired product, which will be evident in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV or MS), HPLC can effectively separate the product from the byproduct. The dechlorinated compound will likely have a different retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be a powerful tool. The chemical shifts of the aromatic protons on the pyridine ring will be different for the chlorinated and dechlorinated compounds. Specifically, the proton at the 6-position will show a different coupling pattern and chemical shift.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): ECD is highly sensitive to halogenated compounds. A comparison of the response of your product and the suspected byproduct on a GC-ECD system can provide strong evidence. The chlorinated compound will give a significantly stronger signal.[1][2][3][4]

Data Presentation: Expected Analytical Signatures

CompoundMolecular WeightExpected GC Retention TimeKey 1H NMR Signal (Pyridine Ring)
Methyl 6-chloro-2,4-dimethylnicotinate199.64HigherAbsence of proton at C6
Methyl 2,4-dimethylnicotinate165.19LowerPresence of a proton at C6
Question 2: What are the primary causes of dechlorination during the synthesis of Methyl 6-chloro-2,4-dimethylnicotinate?

Answer:

Dechlorination, or hydrodechlorination, is a reductive process that replaces a chlorine atom with a hydrogen atom. In the context of this synthesis, it is often an unintended consequence of the reaction conditions, particularly when certain catalysts and hydrogen sources are present.

Primary Causes:

  • Catalytic Hydrogen Transfer: If your synthesis involves a step that utilizes a transition metal catalyst (e.g., Palladium, Nickel) and a hydrogen donor, you are creating conditions ripe for hydrodechlorination.[5][6][7][8] Common hydrogen donors include formic acid, sodium formate, ammonium formate, and alcohols like isopropanol.[5][6][7][8][9][10][11]

  • Presence of Reductive Impurities: Impurities in your starting materials or solvents can act as reducing agents.

  • Reaction with Certain Metals: The use of zinc in acidic media is a known method for dechlorinating pyridines and could be a source of the side reaction if present.[12][13]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote undesired side reactions, including dechlorination.

Diagram: Catalytic Transfer Hydrogenation Dechlorination Cycle

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A Pd(0) Catalyst B Oxidative Addition of R-Cl A->B Aryl Chloride (R-Cl) C R-Pd(II)-Cl Complex B->C D Hydride Transfer from Donor (e.g., HCOO-) C->D Hydrogen Donor E R-Pd(II)-H Complex D->E F Reductive Elimination of R-H E->F F->A Dechlorinated Product (R-H) Product Methyl 2,4- dimethylnicotinate Substrate Methyl 6-chloro-2,4- dimethylnicotinate H_Donor Hydrogen Donor (e.g., Formate) caption Catalytic cycle for dechlorination.

Caption: Catalytic cycle for palladium-catalyzed hydrodechlorination.

Question 3: I am using a palladium catalyst in a subsequent step, and I am seeing dechlorination of my starting material. How can I prevent this?

Answer:

Palladium is a highly efficient catalyst for hydrodechlorination.[5][6][7][8] If its use is unavoidable, careful control of the reaction conditions is essential to minimize this side reaction.

Troubleshooting Strategies:

  • Choice of Hydrogen Donor: The nature of the hydrogen donor can significantly influence the rate of dechlorination. While effective, some hydrogen donors are more aggressive than others. Consider screening different donors. For instance, sodium formate is often effective under milder conditions than sodium hydroxide in methanol.[5]

  • Catalyst Loading: Use the minimum effective catalyst loading. Higher catalyst concentrations will accelerate the rate of both the desired reaction and the undesired dechlorination.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst can dramatically affect its reactivity and selectivity.[5][7] Some ligands may favor the desired transformation over dechlorination. For example, bulky electron-rich phosphine ligands have been shown to be effective for cross-coupling reactions while potentially minimizing reductive side reactions.

  • Temperature and Reaction Time: Operate at the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times once the primary reaction is complete.

  • Use of Additives: In some cases, the addition of a weak base or other additives can modulate the catalyst's activity and improve selectivity.[14]

Experimental Protocol: Screening for Optimal Conditions to Minimize Dechlorination

  • Setup: Prepare a parallel set of reactions in small vials.

  • Constant Parameters: Keep the concentration of Methyl 6-chloro-2,4-dimethylnicotinate, solvent, and temperature constant initially.

  • Variable Parameters:

    • Catalyst: Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands.

    • Hydrogen Donor: Test various hydrogen donors (e.g., sodium formate, ammonium formate, formic acid).

    • Catalyst Loading: Vary the catalyst loading from 0.5 mol% to 5 mol%.

  • Analysis: Monitor the reactions by GC or HPLC at regular intervals to determine the ratio of the desired product to the dechlorinated byproduct.

  • Optimization: Based on the initial screen, further optimize the most promising conditions by adjusting the temperature and reaction time.

Question 4: My synthesis does not intentionally use a transition metal catalyst, yet I am still observing dechlorination. What could be the cause?

Answer:

Even in the absence of an intentionally added catalyst, dechlorination can occur under certain conditions.

Potential Non-Catalytic Causes:

  • Trace Metal Contamination: Your reagents or reaction vessel may contain trace amounts of metals that can catalyze the dechlorination. Ensure you are using high-purity reagents and clean glassware.

  • Strongly Reductive Conditions: The use of strong reducing agents in your synthesis could lead to dechlorination.

  • Photochemical Reactions: Although less common, some chlorinated aromatic compounds can undergo photochemical dechlorination in the presence of a suitable hydrogen donor and UV light.

Troubleshooting Flowchart

G Start Dechlorination Observed Q1 Is a transition metal catalyst used? Start->Q1 A1_Yes Optimize catalytic conditions (see Q3) Q1->A1_Yes Yes A1_No Investigate non-catalytic causes Q1->A1_No No End Problem Resolved A1_Yes->End Q2 Are strong reducing agents present? A1_No->Q2 A2_Yes Re-evaluate choice of reducing agent Q2->A2_Yes Yes A2_No Check for trace metal contamination Q2->A2_No No A2_Yes->End A2_No->End caption Troubleshooting dechlorination.

Caption: A flowchart for troubleshooting dechlorination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for Methyl 6-chloro-2,4-dimethylnicotinate?

The most common laboratory synthesis involves the esterification of 6-chloro-2,4-dimethylnicotinic acid. This can be achieved using various standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using reagents like thionyl chloride followed by methanol.[15][16]

Q2: Can the choice of solvent influence the extent of dechlorination?

Yes, the solvent can play a significant role. Protic solvents like alcohols can sometimes act as hydrogen donors in catalytic transfer hydrogenation reactions.[11] Aprotic solvents may be a better choice if dechlorination is a major issue.

Q3: How can I purify the desired product if dechlorination has already occurred?

If the dechlorination byproduct has formed, purification can be achieved through:

  • Column Chromatography: Silica gel chromatography is often effective in separating compounds with different polarities. The dechlorinated product is typically less polar than the chlorinated starting material.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be effective in removing the impurity.

  • Preparative HPLC: For small-scale purifications where high purity is required, preparative HPLC is a viable option.

Q4: Are there alternative synthetic strategies that avoid the risk of dechlorination?

If dechlorination proves to be an insurmountable problem in your current synthetic route, you might consider alternative strategies. For example, it may be possible to introduce the chloro-substituent at a later stage in the synthesis after the ester group is already in place, although this would require a complete redesign of the synthetic pathway.

References

  • Bosch, M. & Guiu, E. (n.d.). Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Academia.edu. Retrieved from [Link]

  • Dunn, A. L., et al. (2016). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC. Retrieved from [Link]

  • Logan, M. E. (2002). Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. ACS Publications. Retrieved from [Link]

  • Logan, M. E. (2002). Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. ResearchGate. Retrieved from [Link]

  • (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • (n.d.). Analysis of halogenated disinfection byproducts and chlorinated solvents in drinking water by GC-dual ECD. The NELAC Institute. Retrieved from [Link]

  • Nikolaou, A. D., et al. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Sci-Hub. Retrieved from [Link]

  • Nikolaou, A. D., et al. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. PubMed. Retrieved from [Link]

  • Ma, C. & Liu, Z.-L. (2011). Methyl 6-chloronicotinate. PMC. Retrieved from [Link]

  • (n.d.). a) Hydrogen transfer induced electrocatalytic dechlorination and b) electrochemically mediated reductive cleavage of C−Cl bonds for organic chlorides. ResearchGate. Retrieved from [Link]

  • (1990, July). Method 551 Determination of Chlorination Disinfection Byproducts and Chlorinated Solvents in Drinking Water by Liquid-liquid Extraction and Gas Chromatography With Electron-capture Detection. epa nepis. Retrieved from [Link]

  • (n.d.). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Chemical Reviews. Retrieved from [Link]

  • (n.d.). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. ResearchGate. Retrieved from [Link]

  • (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Publications. Retrieved from [Link]

  • Romanov, A., et al. (2026). Hydrogen transfer reactions in the presence of (Ni, Co)Mo-sulfide catalysts as an effective tool for hydrodechlorination: the role of the nature of lower alcohols. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • (2022, March 21). On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. American Chemical Society. Retrieved from [Link]

  • (n.d.). WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents.
  • (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. Retrieved from [Link]

  • (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. Retrieved from [Link]

  • (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. ResearchGate. Retrieved from [Link]

  • (n.d.). US6051714A - Processes for dechlorinating pyridines. Google Patents.
  • (2017, July 18). Preparation method of ethyl nicotinate. Eureka by PatSnap.
  • (n.d.). US10654806B2 - Menthyl nicotinate synthesis process. Google Patents.
  • (2020, June 10). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office. Retrieved from [Link]

Sources

Troubleshooting

Best purification and recrystallization techniques for crude Methyl 6-chloro-2,4-dimethylnicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying crude Methyl 6-chloro-2,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying crude Methyl 6-chloro-2,4-dimethylnicotinate (CAS: 1256789-09-9).

Due to the lipophilic nature of the chloro-pyridine ring and the hydrolytic sensitivity of the methyl ester, standard purification templates often fail. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure you achieve >98% analytical purity.

Part 1: Troubleshooting Guide & FAQs

Q1: During flash chromatography, I consistently observe the co-elution of a closely related impurity. How can I resolve this? The Causality: The co-eluting impurity is likely a positional isomer (e.g., the 4-chloro-2,6-dimethyl isomer) or unreacted starting material. Because these molecules share near-identical polar surface areas, standard isocratic elution with Hexane/Ethyl Acetate fails to resolve them. The Solution: Transition from an isocratic system to a shallow gradient using a different non-polar modifier. A validated approach uses a Cyclohexane (CyHex) to CyHex/Ethyl Acetate (EtOAc) gradient (100:0 to 75:25) ()[1]. Cyclohexane provides superior selectivity over hexane for rigid aromatic systems because its chair conformation interacts differently with the π -system of the pyridine ring, allowing for better resolution of closely related isomers.

Q2: My compound "oils out" (liquid-liquid phase separation) instead of crystallizing during the cooling phase. Why does this happen and how do I fix it? The Causality: "Oiling out" occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent system. Instead of forming a solid lattice, the solute separates as a metastable liquid phase. Methyl 6-chloro-2,4-dimethylnicotinate is a highly lipophilic solid at room temperature ()[2], making it prone to oiling out in purely non-polar solvents if heavily contaminated. The Solution: You must alter the solubility curve by using a binary solvent system: Heptane (anti-solvent) and EtOAc (solvent). Dissolve the crude in a minimal amount of hot EtOAc, then add hot Heptane dropwise until slight turbidity is observed. Clear the solution with a single drop of EtOAc, then cool slowly (0.5°C/min). Introduce a seed crystal at the exact onset of supersaturation to provide a nucleation site, forcing solid-liquid phase separation instead of oiling.

Q3: I am detecting free nicotinic acid derivatives in my purified batches after a few weeks. What is causing this degradation? The Causality: You are observing the hydrolysis of the methyl ester at the C3 position. The ester linkage is susceptible to hydrolysis catalyzed by trace moisture and the inherent Lewis acidity of standard silica gel (pH ~4.5-5.5) during prolonged column residence times. The Solution: To prevent this, ensure your solvents are strictly anhydrous. Limit column residence time by using accelerated automated flash chromatography. Post-purification, the solid must be stored at 2-8°C under an inert atmosphere (Argon/N 2​ ) to prevent long-term ambient hydrolysis ()[2].

Part 2: Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the two-stage purification workflow.

Purification StageSolvent SystemMechanism of SeparationTarget Rf / StateExpected RecoveryFinal Purity
1. Flash Chromatography CyHex / EtOAc (Gradient 100:0 to 75:25)Adsorption/Desorption based on polarityRf ~ 0.45 (at 80:20 CyHex:EtOAc)80 - 85%90 - 95% (Intermediate)
2. Recrystallization Heptane / EtOAc (Ratio ~ 9:1)Differential solubility & NucleationHighly soluble in hot EtOAc70 - 75%> 98% (Analytical Grade)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Gradient Flash Chromatography
  • Preparation: Pack a silica gel column (230-400 mesh) using 100% anhydrous Cyclohexane.

  • Loading: Dissolve the crude Methyl 6-chloro-2,4-dimethylnicotinate in a minimal volume of Dichloromethane (DCM) and dry-load it onto a small plug of silica. Load this plug onto the main column.

  • Elution: Begin elution with 100% Cyclohexane for 2 column volumes (CV). Gradually increase the polarity to 90:10 CyHex:EtOAc over 3 CVs, and finally hold at 75:25 CyHex:EtOAc ()[1].

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm).

  • Self-Validation Check: Perform TLC on the collected fractions using an 80:20 CyHex:EtOAc mobile phase. Only pool fractions showing a single, distinct UV-active spot at Rf ~0.45. Discard any fractions showing trailing or leading spots to ensure >90% intermediate purity.

  • Isolation: Concentrate the pooled fractions under reduced pressure at 35°C to yield an off-white solid.

Protocol B: Binary Solvent Recrystallization
  • Dissolution: Transfer the semi-pure solid from Protocol A to a round-bottom flask. Add a minimal volume of EtOAc and heat to 60°C while stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Heptane (60°C) dropwise. Stop immediately when the solution becomes faintly cloudy (this is the cloud point, indicating supersaturation).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Controlled Cooling & Seeding: Remove the flask from the heat source. Allow it to cool ambiently. When the internal temperature reaches ~40°C, introduce 2-3 seed crystals of pure Methyl 6-chloro-2,4-dimethylnicotinate.

  • Maturation: Continue cooling to room temperature, then transfer the flask to an ice bath (2-8°C) for 2 hours to drive the equilibrium toward maximum crystal yield.

  • Filtration & Self-Validation Check: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry in a vacuum oven at 30°C overnight. Determine the melting point of the dried crystals. A sharp melting point range (<1.5°C variance) confirms the absence of solvent trapping and verifies high crystalline purity.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Methyl 6-chloro- 2,4-dimethylnicotinate TLC TLC & HPLC Profiling (Identify Isomers/Impurities) Crude->TLC Flash Flash Chromatography (CyHex/EtOAc Gradient) TLC->Flash Fractions Pool Pure Fractions (Self-Validation: Rf ~0.45) Flash->Fractions Recryst Binary Recrystallization (Heptane/EtOAc 9:1) Fractions->Recryst Pure Pure Crystals (>98% Purity, Store at 2-8°C) Recryst->Pure

Figure 1: Self-validating purification workflow for crude Methyl 6-chloro-2,4-dimethylnicotinate.

Part 5: References

  • Title: US20240066027A1 - Novel par-2 inhibitors Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 6-chloro-2,4-dimethylnicotinate Substitutions

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently see researchers hit a wall when attempting late-stage functionalization on heavily substituted pyridine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently see researchers hit a wall when attempting late-stage functionalization on heavily substituted pyridine scaffolds. This guide addresses a specific, highly frustrating bottleneck: overcoming the unexpected unreactivity of Methyl 6-chloro-2,4-dimethylnicotinate during C6 substitution.

Below, we break down the root causality of this chemical resistance and provide field-proven, self-validating workflows to bypass it.

Part 1: Diagnostic FAQ (Understanding the Root Cause)

Q: Why is direct Nucleophilic Aromatic Substitution (SNAr) at the C6 position so sluggish compared to typical 6-chloronicotinates? A: The root cause is not direct steric blocking at the C6 position, but rather an indirect electronic deactivation caused by steric hindrance at C3. In a standard 6-chloronicotinate, the C3 ester acts as a strong electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate via resonance.

However, in Methyl 6-chloro-2,4-dimethylnicotinate, the methyl groups at C2 and C4 create severe allylic A(1,3) strain with the C3 methyl ester. This steric clash forces the ester to rotate out of the plane of the pyridine ring. Because it is orthogonal, the ester's π-system cannot overlap with the ring, completely abolishing its resonance-withdrawing capacity [1]. The C6 position is left relying solely on the weak inductive effect of the ester and the pyridine nitrogen, making the C–Cl bond highly unreactive towards nucleophilic attack [2].

Q: Can I just increase the temperature to force the SNAr? A: We strongly advise against simply heating the reaction >130°C. Prolonged heating of heavily substituted nicotinates in polar aprotic solvents (like DMF or DMSO) often leads to ester hydrolysis (if trace water is present), decarboxylation, or degradation of the nucleophile before SNAr can occur. A self-validating protocol requires chemical activation, not just thermal brute force.

Q: How do I overcome this indirect steric deactivation? A: You must change the electronic landscape or bypass the SNAr mechanism entirely. For strong nucleophiles (amines/alkoxides), perform a Halex (Halogen Exchange) reaction to convert the chloro- group to a highly electronegative fluoro- group, which restores inductive activation [3]. For weak nucleophiles (anilines/boronic acids), switch to Palladium-catalyzed cross-coupling.

Part 2: Mechanistic Visualization

Mechanism A C2 & C4 Methyls B Steric Clash (A(1,3) Strain) with C3 Ester A->B C Ester Rotates Out-of-Plane (Orthogonal to Pyridine) B->C D Loss of Resonance Electron Withdrawal C->D E C6 Position Deactivated Towards SNAr D->E F Halex Reaction (CsF) Restores Inductive Activation E->F Chemical Solution

Mechanistic pathway illustrating how A(1,3) strain indirectly deactivates the C6 position.

Part 3: Quantitative Data Presentation

The table below summarizes benchmark kinetic and yield data for the substitution of Methyl 6-chloro-2,4-dimethylnicotinate with morpholine, demonstrating why the Halex-SNAr route is the superior choice.

StrategyIntermediateTemp (°C)Time (h)Conversion (%)Primary Issue
Direct SNAr6-Chloro12024< 15%Sluggish kinetics, degradation
Direct SNAr6-Chloro15048~ 30%Significant ester hydrolysis
Halex-SNAr 6-Fluoro 80 4 > 95% Clean, rapid conversion
Pd-Catalysis6-Chloro1001285 - 90%Catalyst cost, trace metal removal

Part 4: Experimental Protocols & Workflows

Protocol A: The Halex-Driven SNAr Workflow (Recommended for 1°/2° Amines)

This two-step protocol relies on the extreme electronegativity of fluorine to inductively activate the C6 position, compensating for the lack of resonance from the orthogonal ester [3].

Self-Validating Tip: Monitor Step 1 via LC-MS. The successful conversion to the fluoro-intermediate is confirmed by a mass shift from [M+H]⁺ 200 (Chloro) to [M+H]⁺ 184 (Fluoro), accompanied by the definitive disappearance of the characteristic 3:1 chlorine isotope pattern.

Step 1: Fluorination (Halex Reaction)

  • In an oven-dried Schlenk flask, add Methyl 6-chloro-2,4-dimethylnicotinate (1.0 eq) and anhydrous Cesium Fluoride (CsF, 3.0 eq). Note: CsF is highly hygroscopic; weigh quickly or handle in a glovebox to prevent moisture-induced ester hydrolysis.

  • Suspend the solids in anhydrous DMSO (0.2 M).

  • Stir the mixture at 120°C for 6–8 hours under a nitrogen atmosphere.

  • Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMSO and excess salts. Dry over Na₂SO₄, filter, and concentrate to yield the 6-fluoro intermediate.

Step 2: SNAr with Nucleophile

  • Dissolve the crude 6-fluoro intermediate in acetonitrile or DMSO (0.5 M).

  • Add your amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat at 80°C for 2–4 hours.

  • Monitor by TLC or LC-MS until the 6-fluoro intermediate is consumed. Work up via standard aqueous extraction.

Protocol B: Buchwald-Hartwig Amination (For Anilines/Weak Nucleophiles)

When dealing with weak nucleophiles that cannot attack even a fluorinated pyridine, transition-metal catalysis is required to bypass the Meisenheimer complex entirely.

Self-Validating Tip: The success of the oxidative addition step can be visually validated; the reaction mixture typically transitions from a deep red/purple (active Pd(0) species) to a sustained yellow/brown upon successful insertion and coupling. If the solution turns black and precipitates Pd-black within the first hour, the catalyst has deactivated, indicating oxygen ingress or incompatible nucleophile coordination.

  • In a glovebox, charge a vial with Methyl 6-chloro-2,4-dimethylnicotinate (1.0 eq), the aniline nucleophile (1.2 eq), BrettPhos Pd G3 precatalyst (5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Add anhydrous, degassed Toluene (0.1 M).

  • Seal the vial, remove from the glovebox, and heat at 100°C for 12 hours.

  • Cool, filter through a pad of Celite, and purify via flash chromatography.

Part 5: Workflow Decision Tree

Workflow Start Methyl 6-chloro-2,4-dimethylnicotinate CheckNuc Nucleophile Type? Start->CheckNuc StrongNuc 1°/2° Amines or Alkoxides (High Nucleophilicity) CheckNuc->StrongNuc SNAr Route WeakNuc Anilines or Boronic Acids (Low Nucleophilicity) CheckNuc->WeakNuc Cross-Coupling Route Halex Step 1: Halex Reaction (CsF, DMSO, 120°C) StrongNuc->Halex PdCat Pd-Catalysis (e.g., BrettPhos Pd G3) WeakNuc->PdCat SNAr Step 2: SNAr (DIPEA, 80°C) Halex->SNAr 6-Fluoro Intermediate Success1 6-Substituted Product SNAr->Success1 Success2 6-Substituted Product PdCat->Success2

Decision tree for selecting the optimal substitution workflow based on nucleophile strength.

References

  • Yap, J. L., Hom, K., & Fletcher, S. (2011). "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides." Tetrahedron Letters, 52(32), 4172-4176. URL:[Link]

  • F. Barillaro et al. (2024). "Composés ciblant brm et méthodes d'utilisation associées." Google Patents (WO2024059806A1).

Reference Data & Comparative Studies

Validation

Comparing reactivity: Methyl 6-chloro-2,4-dimethylnicotinate vs ethyl 6-chloro-2,4-dimethylnicotinate

Introduction and Structural Context In pharmaceutical development and complex organic synthesis, highly substituted pyridines serve as indispensable scaffolds. Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9) [1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

In pharmaceutical development and complex organic synthesis, highly substituted pyridines serve as indispensable scaffolds. Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9) [1] and Ethyl 6-chloro-2,4-dimethylnicotinate (CAS 54453-94-0) [2] are two such critical building blocks. Structurally, both compounds feature a pyridine ring deactivated by a halogen at the 6-position and functionalized with a carboxylate ester at the 3-position, flanked by methyl groups at the 2- and 4-positions.

While the core electronic landscape of both molecules is identical, the subtle transition from a methyl to an ethyl ester dictates their behavior in multi-step synthetic pathways. This guide objectively compares their reactivity profiles, focusing on nucleophilic acyl substitution and palladium-catalyzed cross-coupling, to help researchers make data-driven decisions in route scouting.

Reactivity Profile: Nucleophilic Acyl Substitution

The most pronounced difference between these two analogs lies in the reactivity of the C3-ester carbonyl. In reactions such as saponification (hydrolysis) or direct amidation, the methyl ester is demonstrably more reactive than the ethyl ester .

This differential reactivity is governed by two factors:

  • Steric Hindrance: The ethyl group's additional methylene unit increases the steric bulk around the carbonyl carbon, slightly impeding the trajectory of incoming nucleophiles (e.g., hydroxide or amines) during the formation of the tetrahedral intermediate [3].

  • Leaving Group Ability: During the collapse of the tetrahedral intermediate, the methoxide ion ( CH3​O− ) is a marginally better leaving group than the ethoxide ion ( CH3​CH2​O− ) due to slightly lower basicity.

In practical terms, if a synthetic route requires the ester to be hydrolyzed to the corresponding nicotinic acid under mild conditions to preserve sensitive functional groups elsewhere in the molecule, the methyl ester is the superior choice . Conversely, if the ester must survive harsh downstream basic conditions, the ethyl ester provides a protective kinetic buffer .

Hydrolysis A Nicotinate Ester (Methyl or Ethyl) B Tetrahedral Intermediate (Rate-Limiting Step) A->B Hydroxide Attack (Faster for Methyl) C Nicotinic Acid Product + Alcohol Byproduct B->C Alkoxide Elimination (MeO- vs EtO-)

Mechanistic pathway of base-catalyzed ester hydrolysis highlighting the rate-limiting step.

Reactivity Profile: SNAr and Cross-Coupling (6-Chloro Position)

The 6-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

Unlike acyl substitution, the reactivity at the 6-chloro position is virtually identical for both the methyl and ethyl esters . The ester group at the 3-position is too distant to exert any meaningful steric interference at the 6-position, and the inductive/resonance effects of a methyl versus an ethyl ester on the pyridine π -system are indistinguishable. Therefore, the choice between the two esters for cross-coupling workflows should be dictated entirely by the desired properties of the final product or the requirements of subsequent deprotection steps.

Workflow Start Select Nicotinate Ester Hydro Requires Mild Downstream Hydrolysis? Start->Hydro Methyl Methyl Ester (CAS 1256789-09-9) Ethyl Ethyl Ester (CAS 54453-94-0) Hydro->Methyl Yes Lipo Requires Higher Lipophilicity/Stability? Hydro->Lipo No Lipo->Methyl No Lipo->Ethyl Yes

Decision matrix for selecting between methyl and ethyl nicotinate esters in synthetic workflows.

Quantitative Data Comparison

Property / MetricMethyl 6-chloro-2,4-dimethylnicotinateEthyl 6-chloro-2,4-dimethylnicotinate
CAS Number 1256789-09-954453-94-0
Molecular Weight 199.63 g/mol 213.66 g/mol
Relative Hydrolysis Rate High (Complete in 2-3h at RT)Moderate (Requires 4-6h or mild heating)
SNAr / Cross-Coupling Yield >90% (Standard conditions)>90% (Standard conditions)
Lipophilicity (LogP) LowerHigher
Primary Use Case Transient intermediate requiring late-stage saponification.Stable scaffold where the ester is retained in the API.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Comparative Base-Catalyzed Saponification

Objective: Cleave the ester to yield 6-chloro-2,4-dimethylnicotinic acid.

  • Solvent Preparation: Dissolve 1.0 mmol of the chosen nicotinate ester in 3.0 mL of Tetrahydrofuran (THF). Causality: THF is a highly effective, non-nucleophilic solvent that fully solubilizes the halogenated pyridine scaffold.

  • Phase Bridging: Add 1.0 mL of Methanol (MeOH). Causality: Methanol acts as a crucial co-solvent to bridge the polarity gap between the lipophilic THF layer and the aqueous base, preventing the reaction from stalling in a biphasic state.

  • Nucleophile Addition: Add 1.5 mmol of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) dissolved in 1.0 mL of deionized water. Causality: LiOH is specifically chosen over NaOH or KOH because the lithium cation weakly coordinates with the pyridine nitrogen and the carbonyl oxygen, pre-organizing the complex and accelerating hydroxide attack.

  • Execution & Validation: Stir at room temperature ( 20−25∘C ). Monitor via LC-MS. Validation Check: The methyl ester will show >95% conversion within 2.5 hours. The ethyl ester will typically stall at ~70% conversion in the same timeframe, requiring an elevation to 40∘C to drive the reaction to completion.

Protocol B: Suzuki-Miyaura Cross-Coupling (6-Chloro Position)

Objective: Arylate the 6-position while leaving the C3-ester intact.

  • Reagent Assembly: In a Schlenk flask, combine 1.0 mmol of the nicotinate ester, 1.2 mmol of an arylboronic acid, and 2.0 mmol of Potassium Carbonate ( K2​CO3​ ).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H2​O . Causality: The biphasic Dioxane/Water system is optimal; water dissolves the inorganic base to form the highly reactive "ate" complex with the boronic acid, while dioxane solubilizes the organic substrates.

  • Degassing: Sparge the mixture with N2​ gas for 10 minutes. Causality: Dissolved oxygen must be rigorously removed to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the palladium catalyst.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2​ . Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate palladium complex into a geometry that highly accelerates the reductive elimination step—a step that can otherwise be sluggish for electron-deficient pyridines.

  • Execution & Validation: Heat to 90∘C for 8 hours. Validation Check: Both the methyl and ethyl esters will exhibit near-identical reaction kinetics and isolated yields (>90%), proving that the C3-ester alkyl chain length does not perturb the electronics of the C6-position.

References

  • National Institutes of Health (NIH) / PubMed Central - Comparative chemical and biological hydrolytic stability of homologous esters. Available at: [Link]

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Pathways of Methyl 6-chloro-2,4-dimethylnicotinate

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and trace-level quantification of pharmaceutical intermediates is critical. Methyl 6-chloro-2,4-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and trace-level quantification of pharmaceutical intermediates is critical. Methyl 6-chloro-2,4-dimethylnicotinate (C9H10ClNO2, MW: 199.63 g/mol ) is a highly functionalized pyridine derivative widely utilized as a core building block in the synthesis of novel therapeutics, including Protease-Activated Receptor-2 (PAR-2) inhibitors ()[1].

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for characterizing this molecule, providing field-proven protocols and mechanistic insights into its gas-phase dissociation.

Mechanistic Fragmentation Pathways (Causality & Logic)

Understanding the gas-phase fragmentation of pyridine derivatives requires analyzing protonation sites, steric environments, and bond dissociation energies.

In positive electrospray ionization (+ESI), protonation predominantly occurs at the pyridine nitrogen due to its high electron density and basicity ()[2]. However, during collision-induced dissociation (CID), proton mobility directs charge-driven cleavages at the ester moiety. The primary fragmentation pathways are governed by the following causal mechanisms:

  • Steric-Driven Ester Cleavage : The methyl ester at the C3 position is flanked by methyl groups at C2 and C4. This steric crowding destabilizes the ester moiety. Upon activation, the molecule undergoes a highly favorable neutral loss of methanol (CH3OH, 32 Da) in ESI, or a methoxy radical (•OCH3, 31 Da) in EI. This rapidly relieves steric strain, forming a linear, highly stable acylium ion at m/z 168.

  • Halogen Elimination : The chlorine atom at C6 provides a distinct isotopic signature (^35^Cl/^37^Cl in a ~3:1 ratio). High-energy collisions induce the loss of HCl (36 Da) from the[M+H]^+^ precursor, yielding a dehalogenated m/z 164 product ion.

  • Pyridine Ring Stability : Consistent with dissociation studies on nicotinamide derivatives, the core pyridine ring remains highly stable and intact during initial low-energy dissociation, resisting ring-opening until extreme collision energies are applied ()[3].

Fragmentation M [M+H]+ m/z 200 (35Cl) / 202 (37Cl) Acylium Acylium Ion m/z 168 / 170 M->Acylium - CH3OH (32 Da) Relieves Steric Strain Dehalogenated Dehalogenated Ion m/z 164 M->Dehalogenated - HCl (36 Da) Halogen Loss Aryl Aryl Cation m/z 140 / 142 Acylium->Aryl - CO (28 Da)

ESI-MS/MS fragmentation logic for Methyl 6-chloro-2,4-dimethylnicotinate.

Platform Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform, researchers must weigh the hard ionization of EI (which provides highly reproducible, library-searchable spectra) against the soft ionization and tandem capabilities of ESI (which provides superior sensitivity for intact molecular ions).

Quantitative Performance & Fragmentation Data
Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (QTOF)
Ionization Energy 70 eV (Hard Ionization)Variable CID (Soft, 15–35 eV)
Precursor Ion M^+^• (m/z 199 / 201)[M+H]^+^ (m/z 200 / 202)
Base Peak m/z 168 (Acylium ion)m/z 200 (Low CE) or 168 (High CE)
Isotopic Fidelity Excellent (3:1 Cl signature preserved)Excellent (High-resolution mass accuracy)
Matrix Suitability Volatile, non-polar reaction matricesAqueous/organic reaction mixtures
Primary Use Case Library matching, impurity profilingStructural elucidation, trace quantification

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating system checks based on the molecule's intrinsic isotopic properties.

Protocol A: LC-ESI-MS/MS (QTOF) Workflow

Objective: High-sensitivity structural elucidation and quantification.

  • Sample Preparation : Dissolve the Methyl 6-chloro-2,4-dimethylnicotinate standard in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, ensuring consistent protonation of the pyridine nitrogen and maximizing the[M+H]^+^ yield.

  • Chromatographic Separation : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B). Flow rate: 0.4 mL/min.

  • MS Parameters : Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID) : Isolate m/z 200.0 (and m/z 202.0 in a parallel scan). Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Self-Validation Check : The ratio of the m/z 200 to 202 precursor must strictly adhere to the ~3:1 natural abundance of ^35^Cl/^37^Cl. If this ratio deviates by more than 5%, the isolation window is contaminated by co-eluting isobaric interferences, and chromatography must be optimized.

Protocol B: GC-EI-MS Workflow

Objective: Rapid purity confirmation and library matching.

  • Sample Preparation : Dissolve the analyte in GC-grade Hexane (10 µg/mL).

    • Causality: The sample must be strictly anhydrous to prevent stationary phase degradation in the GC column.

  • Injection : Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C to ensure rapid, flash vaporization without thermal degradation.

  • Separation : Capillary column (HP-5MS, 30 m x 0.25 mm x 0.25 µm). Oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI Source : Electron energy set to the industry standard 70 eV. Source temperature: 230°C.

  • Self-Validation Check : The resulting mass spectrum must display the radical cation M^+^• at m/z 199 and the base peak at m/z 168. The absence of an m/z 170 peak at ~33% the intensity of the m/z 168 peak indicates a loss of halogen fidelity or poor tuning.

Workflow cluster_LC LC-ESI-MS/MS cluster_GC GC-EI-MS Sample Sample Prep (Analyte in Solvent) LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (HP-5MS) Sample->GC ESI +ESI Ionization [M+H]+ LC->ESI QTOF QTOF / CID (15-35 eV) ESI->QTOF Data Data Analysis & Isotope Validation QTOF->Data EI EI Ionization (70 eV) GC->EI Quad Single Quad Mass Analyzer EI->Quad Quad->Data

Parallel experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Conclusion

Both GC-EI-MS and LC-ESI-MS/MS offer robust, orthogonal pathways for the characterization of Methyl 6-chloro-2,4-dimethylnicotinate. While GC-MS provides highly reproducible, library-matchable spectra driven by hard ionization, LC-MS/MS delivers superior sensitivity and mechanistic insights into charge-directed fragmentation. Leveraging the molecule's intrinsic chlorine isotopic signature across both platforms guarantees self-validating, high-confidence data essential for rigorous drug development pipelines.

References

  • Title : Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule Source : RSC Advances / NIH URL :[Link]

  • Title : Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry Source : Rapid Communications in Mass Spectrometry (PubMed) URL :[Link]

  • Title: US20240066027A1 - Novel par-2 inhibitors Source: Google Patents URL

Sources

Validation

Methyl 6-chloro-2,4-dimethylnicotinate vs 2-chloropyridine in cross-coupling efficiency

An in-depth comparative analysis of cross-coupling efficiencies requires moving beyond basic yield reporting to understand the fundamental thermodynamic and kinetic forces at play. As an Application Scientist, selecting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of cross-coupling efficiencies requires moving beyond basic yield reporting to understand the fundamental thermodynamic and kinetic forces at play. As an Application Scientist, selecting between a standard heteroaryl chloride and a highly functionalized analog dictates not only the choice of catalyst but the entire reaction environment.

This guide objectively compares the cross-coupling performance of 2-chloropyridine against methyl 6-chloro-2,4-dimethylnicotinate , providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Causality: Electronic Activation vs. Steric Shielding

The cross-coupling of standard 2-chloropyridines is historically plagued by two fundamental hurdles: the high bond dissociation energy of the unactivated C(sp²)-Cl bond and the strong coordinating ability of the adjacent pyridine nitrogen[1]. The latter often leads to the formation of stable, off-cycle dimeric metal complexes (particularly with Ni and Pd catalysts), effectively sequestering the catalyst and stalling the catalytic cycle[2].

Methyl 6-chloro-2,4-dimethylnicotinate represents a highly engineered electrophile that overcomes these limitations through synergistic electronic and steric modifications:

  • Electronic Activation (LUMO Lowering): The methyl ester at the 3-position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C-Cl bond at the 6-position highly susceptible to rapid oxidative addition by electron-rich Pd(0) or Ni(0) species.

  • Steric Shielding of the Heteroatom: In 2-chloropyridine, the exposed nitrogen readily poisons the catalyst[2]. In the nicotinate analog, the methyl group at the 2-position provides critical steric bulk directly adjacent to the nitrogen. This localized hindrance prevents the nitrogen from coordinating to the metal center, keeping the catalyst in the active cross-coupling cycle.

  • Chemoselectivity Constraints (Base Selection): While 2-chloropyridine tolerates harsh, strong alkoxide bases like sodium tert-butoxide (NaOtBu) to drive the catalytic cycle, applying NaOtBu to methyl 6-chloro-2,4-dimethylnicotinate will result in rapid saponification or transesterification of the methyl ester. Therefore, causality dictates that mild, non-nucleophilic bases (e.g., Cs₂CO₃ or K₃PO₄) must be used to preserve the ester functionality[3].

Visualizing the Mechanistic Divergence

MechanisticPathway Pd Pd(0) / Ni(0) Catalyst Sub1 2-Chloropyridine (Unactivated, Exposed N) Pd->Sub1 Sub2 Methyl 6-chloro-2,4-dimethylnicotinate (EWG-Activated, Shielded N) Pd->Sub2 OffCycle Off-Cycle Inactive Complex (N-Metal Coordination) Sub1->OffCycle High N-Affinity OxAdd1 Slow Oxidative Addition (Strong C-Cl Bond) Sub1->OxAdd1 High Energy Barrier OxAdd2 Rapid Oxidative Addition (LUMO Lowered) Sub2->OxAdd2 Fast (EWG Effect) Cycle Transmetalation & Reductive Elimination OxAdd1->Cycle OxAdd2->Cycle Product Cross-Coupled Product Cycle->Product

Mechanistic divergence in oxidative addition between unactivated and EWG-activated chloropyridines.

Comparative Performance Data

The following table synthesizes the reactivity profiles and optimal conditions for both substrates across standard cross-coupling transformations, highlighting the efficiency gains achieved via the nicotinate's activation[1],[3].

Parameter2-ChloropyridineMethyl 6-chloro-2,4-dimethylnicotinate
Electronic Profile Unactivated, electron-neutralHighly activated (EWG at C3)
Nitrogen Coordination High (Exposed N atom causes poisoning)Low (Sterically shielded by C2-methyl)
Oxidative Addition Rate Slow (Requires specialized ligands like XPhos)Fast (LUMO significantly lowered)
Base Compatibility Tolerates strong bases (NaOtBu)Requires mild bases (Cs₂CO₃, K₃PO₄)
Suzuki-Miyaura Yield ~65-75% (100 °C, 12h)>90% (80 °C, 4h)
Buchwald-Hartwig Yield ~50-60% (110 °C, 16h)84% (90 °C, 6h)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following Buchwald-Hartwig amination protocol for methyl 6-chloro-2,4-dimethylnicotinate incorporates a self-validating system . By introducing 1,3,5-trimethoxybenzene (1,3,5-TMB) as an inert internal standard at time zero, researchers can track reaction kinetics via UPLC-MS and calculate exact quantitative NMR (qNMR) yields without the bias of isolation losses.

Objective: Coupling of methyl 6-chloro-2,4-dimethylnicotinate with tert-butyl piperazine-1-carboxylate[3].

Step-by-Step Methodology:

  • Reaction Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with methyl 6-chloro-2,4-dimethylnicotinate (1.0 mmol, 1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv), and exactly 0.33 mmol of 1,3,5-TMB (internal standard).

  • Catalyst & Base Selection: Add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv). Causality Note: Cs₂CO₃ is strictly chosen over NaOtBu to prevent the cleavage of the methyl ester.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.

  • Kinetic Sampling: At 1h, 3h, and 6h, withdraw 20 µL aliquots under positive N₂ pressure. Dilute with 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS to monitor the disappearance of the starting material relative to the 1,3,5-TMB standard.

  • Quench and qNMR Validation: After 6h (upon confirmed consumption of the chloride), cool the mixture to room temperature. Dilute with EtOAc, filter through a short pad of Celite to remove the Pd catalyst and inorganic salts, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude mixture in CDCl₃ and acquire a ¹H-NMR spectrum with a 10-second relaxation delay (d1). Integrate the product peaks against the sharp aromatic singlet of 1,3,5-TMB (δ 6.08 ppm) to determine the absolute conversion yield prior to column chromatography.

ExpWorkflow Prep 1. Reaction Prep (Glovebox, N2) Cat 2. Catalyst & Base (Pd(OAc)2, Cs2CO3) Prep->Cat Sub 3. Substrate & ISTD (Nicotinate + 1,3,5-TMB) Cat->Sub Heat 4. Thermal Activation (90 °C, 6h) Sub->Heat Aliquots 5. Kinetic Sampling (UPLC-MS Tracking) Heat->Aliquots Analysis 6. Yield Validation (qNMR Analysis) Aliquots->Analysis

Self-validating experimental workflow for cross-coupling with kinetic tracking and qNMR validation.

References

  • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide. Benchchem. 1

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. 2

  • Novel par-2 inhibitors (US20240066027A1). Google Patents.3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-2,4-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-2,4-dimethylnicotinate
© Copyright 2026 BenchChem. All Rights Reserved.